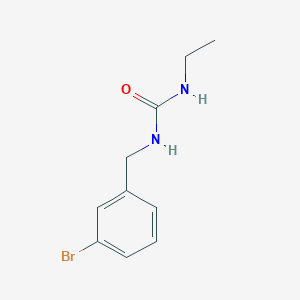
2-((2-(4-Bromophenoxy)ethyl)thio)-1-methyl-1h-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-(4-Bromophenoxy)ethyl)thio)-1-methyl-1h-imidazole is an organic compound that features a bromophenoxy group, an ethylthio linkage, and an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(4-Bromophenoxy)ethyl)thio)-1-methyl-1h-imidazole typically involves the reaction of 2-(4-bromophenoxy)ethanol with a thiol derivative, followed by cyclization with an imidazole precursor. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-((2-(4-Bromophenoxy)ethyl)thio)-1-methyl-1h-imidazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromophenoxy group to a phenoxy group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenoxy derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-((2-(4-Bromophenoxy)ethyl)thio)-1-methyl-1h-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 2-((2-(4-Bromophenoxy)ethyl)thio)-1-methyl-1h-imidazole involves its interaction with molecular targets such as enzymes or receptors. The bromophenoxy group can enhance binding affinity through halogen bonding, while the imidazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target protein or enzyme, leading to the desired biological effect.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Bromophenoxy)ethanol: A precursor in the synthesis of the target compound.
4-(2-(4-Bromophenoxy)ethyl)morpholine: A structurally related compound with a morpholine ring instead of an imidazole ring.
2-(4-Bromophenoxy)ethyl thiocyanate: Another related compound with a thiocyanate group.
Uniqueness
2-((2-(4-Bromophenoxy)ethyl)thio)-1-methyl-1h-imidazole is unique due to the presence of both the bromophenoxy group and the imidazole ring, which confer specific chemical and biological properties
Propiedades
Fórmula molecular |
C12H13BrN2OS |
|---|---|
Peso molecular |
313.22 g/mol |
Nombre IUPAC |
2-[2-(4-bromophenoxy)ethylsulfanyl]-1-methylimidazole |
InChI |
InChI=1S/C12H13BrN2OS/c1-15-7-6-14-12(15)17-9-8-16-11-4-2-10(13)3-5-11/h2-7H,8-9H2,1H3 |
Clave InChI |
RLGAIYNDDCYTFE-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CN=C1SCCOC2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Chloro-3-(methylsulfonyl)-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one](/img/structure/B14908881.png)
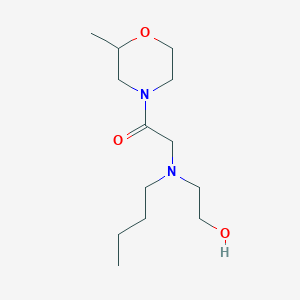

![2,2'-[1,2-Propanediylbis(iminomethylylidene)]bis(5,5-dimethyl-1,3-cyclohexanedione)](/img/structure/B14908914.png)

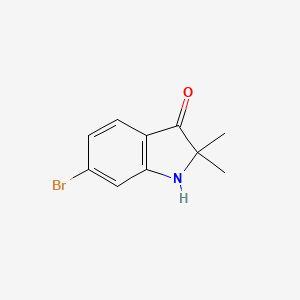
![6'-Bromo-2',3',4',9'-tetrahydrospiro[piperidine-4,1'-pyrido[3,4-b]indole]](/img/structure/B14908929.png)

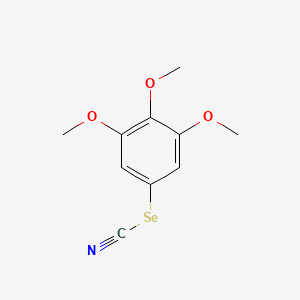
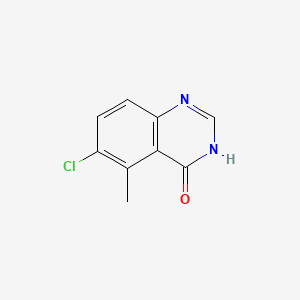
![(4S,7S,9aS)-4-((tert-Butoxycarbonyl)amino)-5-oxooctahydropyrrolo[2,1-b][1,3]oxazepine-7-carboxylic acid](/img/structure/B14908951.png)
